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molecular formula C10H12O B8730264 2-Ethyl-2,3-dihydrobenzofuran CAS No. 14004-10-5

2-Ethyl-2,3-dihydrobenzofuran

Cat. No. B8730264
M. Wt: 148.20 g/mol
InChI Key: PCYKOMNKTKPEET-UHFFFAOYSA-N
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Patent
US07629358B2

Procedure details

Methyl lithium (1.6M in diethyl ether, 313 mL, 500 mmol) was added to a solution of copper (I) iodide (47.6 g, 250 mmol) in diethyl ether (750 mL) at −70° C. The solution was then allowed to warm to −10° C. and was stirred for 30 minutes. The mixture was then added to a solution of 2,3-dihydro-1-benzofuran-2-ylmethyl4-methylbenzenesulfonate (preparation 97) (15.2 g, 50 mmol) in diethyl ether (500 mL) and the reaction mixture was stirred at −40° C. for 1 hour and at room temperature for 2 hours. The mixture was then cooled to −70° C. and quenched with 10% ammonium chloride solution (750 mL) and 2M hydrochloric acid (50 mL), diluted with 0.88 ammonia (100 mL) and then stirred for 18 hours. The reaction mixture was extracted with diethyl ether (3×500 mL) and the organic solution was dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a brown oil in 98% yield, 7.25 g.
Quantity
313 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
47.6 g
Type
catalyst
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH:4]1[CH2:12]OS(C1C=CC(C)=CC=1)(=O)=O>C(OCC)C.[Cu]I>[CH2:12]([CH:4]1[CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:3]1)[CH3:1]

Inputs

Step One
Name
Quantity
313 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)OCC
Name
copper (I) iodide
Quantity
47.6 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
O1C(CC2=C1C=CC=C2)COS(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at −40° C. for 1 hour and at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −70° C.
CUSTOM
Type
CUSTOM
Details
quenched with 10% ammonium chloride solution (750 mL) and 2M hydrochloric acid (50 mL)
ADDITION
Type
ADDITION
Details
diluted with 0.88 ammonia (100 mL)
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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